3-(3,4-Dimethoxybenzyl)pyrrolidine HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

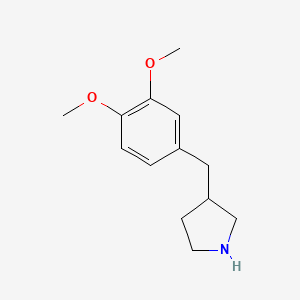

3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group

准备方法

The synthesis of 3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

化学反应分析

Oxidation Reactions

The methoxybenzyl moiety and pyrrolidine ring undergo oxidation under specific conditions:

Key Findings :

-

The 3,4-dimethoxybenzyl group is susceptible to benzylic oxidation, forming ketones or carboxylic acids depending on oxidant strength .

-

Pyrrolidine’s tertiary amine undergoes N-oxidation but resists ring-opening under mild conditions.

Reduction Reactions

The compound’s amine and aromatic systems participate in reduction pathways:

Key Findings :

-

LiAlH₄ effectively reduces ketone intermediates generated during oxidation .

-

NaBH₄ is less effective for sterically hindered substrates.

Substitution Reactions

The methoxy groups and pyrrolidine nitrogen enable nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

| Reagent | Conditions | Major Products |

|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 80°C | N-Alkylated pyrrolidine derivatives |

| Thiols | NaH, THF, 0°C to RT | Thioether-linked analogs |

| Grignard reagents | Dry ether, −78°C to RT | Benzyl-group functionalized derivatives |

Electrophilic Aromatic Substitution

| Reagent | Conditions | Major Products |

|---|---|---|

| Nitric acid (HNO₃) | H₂SO₄, 0°C | Nitro-substituted aryl derivatives |

| Bromine (Br₂) | FeBr₃ catalyst, CH₂Cl₂ |

科学研究应用

Pharmacological Applications

1.1 Antimalarial Agents

Recent studies have investigated the potential of pyrrolidine derivatives, including 3-(3,4-dimethoxybenzyl)pyrrolidine HCl, in developing new antimalarial therapies. A series of pyrrolidine-acridine hybrids were synthesized and evaluated for their efficacy against multidrug-resistant malaria parasites. The lead compounds demonstrated significant antimalarial activity, suggesting that modifications to the pyrrolidine structure can enhance therapeutic effects in combination therapies with artemisinin derivatives .

1.2 Antileishmanial Activity

Another promising application of pyrrolidine derivatives is in the treatment of leishmaniasis. Research has shown that certain pyrrolidine-based compounds exhibit activity against Leishmania donovani, the causative agent of visceral leishmaniasis. These compounds were synthesized and tested for their ability to inhibit the growth of promastigotes, with some showing effective results at concentrations as low as 25 µM . This highlights the potential of this compound as a candidate for further development in antileishmanial therapies.

Chemical Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that include the formation of the pyrrolidine ring followed by benzylation with 3,4-dimethoxybenzyl chloride. The structure-activity relationship studies indicate that variations in substituents on the benzyl group can significantly influence biological activity .

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Ring Formation | D-Prolinol + Acyl Chloride | Reflux | Variable |

| 2 | Benzylation | 3,4-Dimethoxybenzyl Chloride | Room Temperature | Variable |

| 3 | Purification | Chromatography | N/A | High |

Biological Activities

3.1 Antibacterial Properties

Pyrrolidine derivatives have also been evaluated for antibacterial properties against various pathogens. In vitro studies revealed that certain compounds exhibited strong antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

3.2 Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Studies involving animal models have been conducted to assess the median lethal dose (LD50) and other toxicological parameters for pyrrolidine derivatives, including this compound. These studies are essential for determining safe dosage levels for future clinical applications .

Future Directions and Case Studies

Ongoing research aims to further explore the therapeutic potential of this compound through:

- Combination Therapies : Investigating its efficacy in combination with other known drugs.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.

- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans.

Case Study Example

A notable case study involved synthesizing a series of pyrrolidine derivatives and evaluating their activity against L. donovani. The study found that specific modifications led to enhanced potency and selectivity against leishmanial cells compared to traditional treatments .

作用机制

The mechanism of action of 3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

相似化合物的比较

3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride: This compound has a similar structure but with different substitution patterns on the benzyl group, leading to variations in its chemical and biological properties.

Pyrrolidine derivatives: Other pyrrolidine-based compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, also exhibit unique biological activities and are used in medicinal chemistry.

生物活性

3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group. Its molecular formula is C12H17ClN2O2, and it has been studied for various interactions with biological macromolecules, including proteins and nucleic acids.

The biological activity of 3-(3,4-Dimethoxybenzyl)pyrrolidine HCl is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological responses.

Potential Molecular Targets:

- Receptors : It may bind to neurotransmitter receptors, influencing neurological pathways.

- Enzymes : Interaction with enzymes could alter metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in vitro.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Cytotoxic Effects : In cancer cell lines, it has demonstrated antiproliferative activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimalarial Activity :

A study explored the combination of this compound with artemisinin derivatives in treating multidrug-resistant malaria. The results indicated a significant reduction in parasite load and improved survival rates in infected mice models . -

Neuropharmacological Effects :

Research has focused on the effects of this compound on central nervous system activities. In animal models, it was observed to enhance cognitive functions and reduce anxiety-like behaviors, suggesting potential applications in treating anxiety disorders . -

Antioxidant Studies :

Investigations into the antioxidant properties revealed that the compound effectively scavenged free radicals, which could be beneficial in preventing oxidative damage associated with various diseases .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-4-3-10(8-13(12)16-2)7-11-5-6-14-9-11/h3-4,8,11,14H,5-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSSKURTVMWSOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCNC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。